molecular formula C21H21NO4S B6289913 Fmoc-cis-4-methylthio-Pro-OH CAS No. 1887209-51-9

Fmoc-cis-4-methylthio-Pro-OH

Cat. No. B6289913
CAS RN: 1887209-51-9
M. Wt: 383.5 g/mol
InChI Key: RFNREFSUPGGKAM-DJJJIMSYSA-N
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Description

Fmoc-cis-4-methylthio-Pro-OH (Fmoc-cis-MTP) is a synthetic amino acid that is used in a variety of laboratory experiments and scientific research applications. It is a derivative of the naturally occurring amino acid proline, and contains a cis-methylthio group. Fmoc-cis-MTP is a highly versatile molecule that has been used in many different applications, ranging from drug discovery to protein engineering.

Scientific Research Applications

Fmoc-cis-4-methylthio-Pro-OH has been used in a variety of scientific research applications, including drug discovery, protein engineering, and bioconjugation. In drug discovery, this compound is used to synthesize peptides that can be used to identify novel drug targets. In protein engineering, this compound is used to modify proteins in order to improve their function or alter their activity. Finally, this compound has been used in bioconjugation experiments, where it is used to link a variety of molecules together.

Advantages and Limitations for Lab Experiments

Fmoc-cis-4-methylthio-Pro-OH has a number of advantages when used in laboratory experiments. First, it is highly soluble in a variety of solvents, making it easy to work with in a laboratory setting. Additionally, this compound is a highly versatile molecule that can be used in a variety of applications, including drug discovery, protein engineering, and bioconjugation. Finally, this compound is relatively inexpensive, making it an attractive option for laboratory experiments.
However, this compound also has some limitations. For example, it is not found in proteins and therefore does not interact with the same set of proteins and enzymes as other amino acids. Additionally, this compound is not a naturally occurring amino acid and therefore may not be suitable for some applications.

Future Directions

Fmoc-cis-4-methylthio-Pro-OH has a wide range of potential applications, and there are a number of future directions that could be explored. For example, this compound could be used to develop novel drugs and therapeutics, or to modify proteins in order to improve their function. Additionally, this compound could be used to develop new bioconjugation techniques, or to explore new methods of protein engineering. Finally, this compound could be used to develop new methods for synthesizing peptides, or to investigate the effects of this compound on cellular processes.

Synthesis Methods

Fmoc-cis-4-methylthio-Pro-OH is synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS). In SPPS, this compound is added to the peptide chain using a this compound-specific resin. This method is advantageous because it allows for high-yield synthesis of peptides containing this compound. Additionally, SPPS can be used to synthesize peptides containing a variety of other amino acids, including those with unnatural side chains.

properties

IUPAC Name

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylsulfanylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-27-13-10-19(20(23)24)22(11-13)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNREFSUPGGKAM-DJJJIMSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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